molecular formula C11H8N4O8S B12560200 3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- CAS No. 199804-23-4

3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-

Cat. No.: B12560200
CAS No.: 199804-23-4
M. Wt: 356.27 g/mol
InChI Key: WXNUQNKRAVKETI-UHFFFAOYSA-N
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Description

3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a sulfonic acid group, and an azido-hydroxybenzoyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonation, and the introduction of the azido-hydroxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the azido group, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the sulfonic acid group can enhance solubility and reactivity. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Sulfonic acid derivatives: Compounds with sulfonic acid groups attached to different core structures.

    Azido compounds: Molecules containing azido groups with varying chemical backbones.

Uniqueness

3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

199804-23-4

Molecular Formula

C11H8N4O8S

Molecular Weight

356.27 g/mol

IUPAC Name

1-(4-azido-2-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C11H8N4O8S/c12-14-13-5-1-2-6(7(16)3-5)11(19)23-15-9(17)4-8(10(15)18)24(20,21)22/h1-3,8,16H,4H2,(H,20,21,22)

InChI Key

WXNUQNKRAVKETI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O

Origin of Product

United States

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